N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE
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Overview
Description
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea and a suitable oxidizing agent under controlled conditions.
Cyclobutanecarboxamide Formation: The thiazole derivative is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial lipid biosynthesis, contributing to its antimicrobial activity . Additionally, it can interfere with cell signaling pathways, which is relevant to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamide: Known for its antiviral activity.
2,4-Disubstituted Thiazoles: Exhibits a range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-9-13(10-5-7-12(16)8-6-10)17-15(20-9)18-14(19)11-3-2-4-11/h5-8,11H,2-4H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVPCFJXUWTEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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